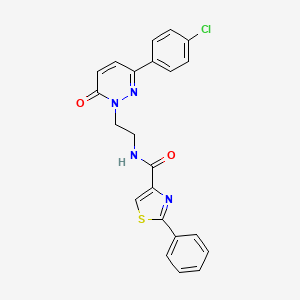
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multistep reaction sequences starting from basic aromatic or heteroaromatic compounds. For instance, Kan et al. (2015) describe the synthesis of a triazole derivative starting from 4-chlorobenzenamine, indicating the complexity and efficiency of modern synthetic routes that could be applicable for our target compound by analogy (Kan, 2015).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and MS (mass spectrometry) are often used. Shi et al. (2008) utilized NMR, FTIR, Raman, and X-ray diffraction to characterize a compound with a similar complex molecular structure, highlighting the importance of these analytical methods (Shi et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through various reactions, including condensation, reduction, and cyclization. Bekircan et al. (2008) explored the antioxidant properties of triazole derivatives, which suggest potential reactivity pathways and functional group transformations applicable to our compound of interest (Bekircan et al., 2008).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure provide insights into the compound's utility in various applications. Achutha et al. (2017) synthesized a pyrazole derivative, determining its crystal structure and analyzing its physical properties through X-ray diffraction and Hirshfeld surface analysis, indicating the methodologies applicable for analyzing the physical properties of our compound (Achutha et al., 2017).
Chemical Properties Analysis
Investigating the chemical properties involves studying the compound's stability, reactivity towards various reagents, and its behavior under different conditions. The work of Shibamoto and Nishimura (1986) on the synthesis and anticoccidial activity of triazine derivatives provides a framework for understanding the chemical stability and reactivity of similar compounds (Shibamoto & Nishimura, 1986).
Applications De Recherche Scientifique
Synthesis and Characterization in Medicinal Chemistry
- Antimicrobial Agents Development : The synthesis of new quinazolines, including derivatives related to the specified compound, was investigated for potential antimicrobial activities. This study explored the antibacterial and antifungal effects against various pathogens (Desai, Shihora, & Moradia, 2007).
- Antitubercular and Antibacterial Activities : Novel carboxamide derivatives, closely related to the compound , were synthesized and screened for antitubercular and antibacterial properties. The study highlighted the potency of certain derivatives against specific bacterial strains (Bodige et al., 2020).
Applications in Dye Synthesis and Textile Industry
- Synthesis of Arylazothiazole Disperse Dyes : Research into the synthesis of novel aryl monoazo organic compounds, which include derivatives similar to the specified compound, demonstrated applications in dyeing polyester fabrics. These compounds showed promising antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Anticancer Research
- Antitumor Properties : A study on the synthesis and chemistry of imidazotetrazines, structurally related to the specified compound, revealed their curative activity against specific types of leukemia. This highlights the potential use of these compounds in cancer therapy (Stevens et al., 1984).
Synthesis and Structural Analysis
- Synthetic Transformations and Structural Elucidation : The transformation of related compounds into various derivatives, along with their structural analysis, was explored. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Kinoshita et al., 1989).
Mécanisme D'action
Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. The compound could potentially interact with various enzymes or receptors in the body, depending on its structure and functional groups .
Orientations Futures
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity (if any). It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .
Propriétés
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c23-17-8-6-15(7-9-17)18-10-11-20(28)27(26-18)13-12-24-21(29)19-14-30-22(25-19)16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXGMBLMRLHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)


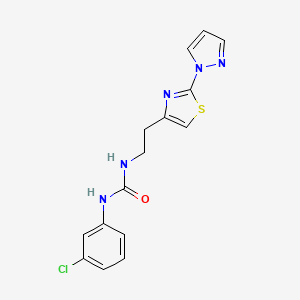
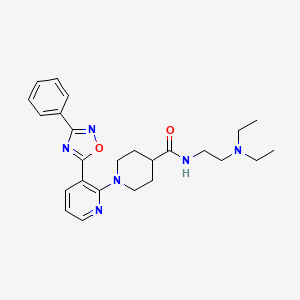
![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)
![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)
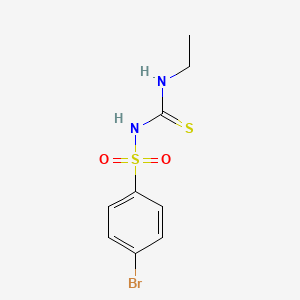
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)
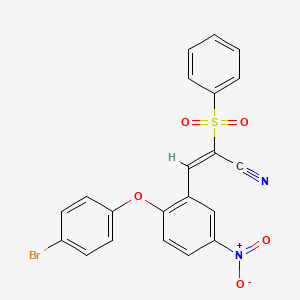
![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)
![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)
